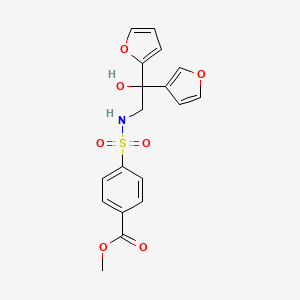

methyl 4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and properties that make it an ideal candidate for various research applications.

Applications De Recherche Scientifique

1. Catalysis and Polymerization Processes

- Methyl 4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate plays a role in catalysis, particularly in reactions involving furans. For instance, it's involved in the synthesis of benzofuran derivatives through reactions of furan ring opening and benzofuran ring closure (Gutnov et al., 1999). Additionally, its derivatives are used in the polymerization process as demonstrated in the study of nitroxide-mediated photopolymerization (Guillaneuf et al., 2010).

2. Bio-Based Materials Production

- This compound is significant in the production of bio-based materials, such as in the synthesis of biobased polyesters. A study described the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters, highlighting its potential in creating sustainable materials (Jiang et al., 2014).

3. Involvement in Chemical Reactions and Pathways

- The compound's derivatives are involved in various chemical reactions and pathways, such as in the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid for the synthesis of benzoic acid (Mahmoud et al., 2015). Also, it is used in the study of the formation of furanoid esters from unsaturated fatty esters, highlighting its role in the synthesis of complex organic compounds (Jie & Lam, 1977).

4. Research in Synthetic Chemistry

- The compound is used in research focusing on synthetic chemistry, as seen in the study on the preparation of enantiomerically enriched trans-2,3-diaryloxiranes, which are crucial in the field of asymmetric synthesis (Li et al., 1996).

5. Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been explored for their potential in adenosine receptor ligands with antineuropathic activity (Betti et al., 2019).

Propriétés

IUPAC Name |

methyl 4-[[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO7S/c1-24-17(20)13-4-6-15(7-5-13)27(22,23)19-12-18(21,14-8-10-25-11-14)16-3-2-9-26-16/h2-11,19,21H,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQAKLOXKKOKEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=COC=C2)(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)sulfamoyl)benzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(2-Aminopyridin-3-yl)amino]-5-oxopentanoic acid](/img/structure/B2679232.png)

![3-(1H-indol-3-yl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2679234.png)

![methyl 2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate](/img/structure/B2679236.png)

![3-[(2,6-dichlorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B2679237.png)

![3-Methyl-N'-(4-methylphenyl)sulfonyl-2H-pyrazolo[3,4-b]pyridine-5-carbohydrazide](/img/structure/B2679239.png)

![N-(cyanomethyl)-N-ethyl-2-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)benzamide](/img/structure/B2679242.png)

![N-(2-chlorobenzyl)-6-[1-{2-[(3-methoxypropyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]hexanamide](/img/structure/B2679244.png)

![[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2679248.png)

![2-[[3-[2-(1H-indol-3-yl)ethyl]-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2679249.png)

![N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-((6-methylpyridazin-3-yl)oxy)benzamide](/img/structure/B2679250.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B2679251.png)

![(E)-3-(1,3-Benzodioxol-5-yl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]prop-2-enamide](/img/structure/B2679253.png)